molecular formula Ni3Zr B14717693 Nickel--zirconium (3/1) CAS No. 12503-50-3

Nickel--zirconium (3/1)

Cat. No.: B14717693
CAS No.: 12503-50-3
M. Wt: 267.30 g/mol
InChI Key: JLOJCBQELINNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Ni₃Zr within the Nickel–Zirconium Binary System

The Nickel-Zirconium binary system is characterized by the formation of several intermetallic compounds, with Ni₃Zr being a key phase. Its significance stems from its thermodynamic stability and its role in the phase transformations within the Ni-Zr system. Research has shown that Ni₃Zr forms through a peritectic reaction between the Ni₂₁Zr₈ and Ni₇Zr₂ phases. scispace.com This formation mechanism underscores its importance in understanding the solidification and microstructural evolution of Ni-Zr alloys.

Historical Context of Academic Inquiry into Nickel–Zirconium Intermetallics

Academic inquiry into the Nickel-Zirconium binary system has a long history, driven by the interesting properties exhibited by its intermetallic compounds. Early research focused on mapping the Ni-Zr phase diagram, identifying the various intermetallic phases, and understanding their crystal structures and formation mechanisms. The development of advanced characterization techniques, such as X-ray diffraction and electron microscopy, has been instrumental in refining our understanding of this complex system.

While early studies laid the groundwork, more recent research has been motivated by the potential applications of Ni-Zr alloys in diverse fields. These include their use as structural materials, owing to their mechanical properties at elevated temperatures, and as precursors for catalysts. The broader family of Ni-Zr intermetallics has been investigated for applications ranging from hydrogen storage to shape memory alloys, providing a rich context for the specific study of Ni₃Zr.

Scope and Research Objectives for Nickel–Zirconium (3/1) Investigations

The primary research objectives for investigations into Ni₃Zr are centered on a comprehensive understanding of its fundamental properties and the exploration of its potential applications. A key focus is the detailed characterization of its mechanical and thermodynamic properties. While some data exists, a more complete and robust dataset is required for accurate material modeling and design.

A significant area of investigation has been the potential role of Ni-Zr systems in catalysis. Zirconia (ZrO₂), an oxide of zirconium, is a well-known catalyst support, and the interplay between nickel and zirconium is of great interest for catalytic applications, particularly in hydrogenation reactions. researchgate.netnih.govmdpi.com However, detailed research focusing specifically on the catalytic activity of the Ni₃Zr intermetallic compound itself is an area that warrants further exploration.

Similarly, in the realm of high-performance materials, zirconium is a known alloying element in nickel-based superalloys, where it can contribute to improved mechanical properties and corrosion resistance. researchgate.net The presence of stable intermetallic phases like Ni₃Zr could potentially influence the performance of these superalloys. Despite this, specific studies detailing the role and strengthening mechanisms of Ni₃Zr as a primary phase in nickel-based superalloys are not extensively reported in the literature. This represents a significant gap and a promising avenue for future research.

Interactive Data Table: Properties of Nickel-Zirconium (3/1)

PropertyValueSource
Crystal Structure Hexagonal wlu.ca
Formation Peritectic reaction of Ni₂₁Zr₈ + Ni₇Zr₂ scispace.com
Enthalpy of Formation Highly negative researchgate.net

Properties

CAS No.

12503-50-3

Molecular Formula

Ni3Zr

Molecular Weight

267.30 g/mol

IUPAC Name

nickel;zirconium

InChI

InChI=1S/3Ni.Zr

InChI Key

JLOJCBQELINNMM-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Ni].[Ni].[Zr]

Origin of Product

United States

Theoretical and Computational Frameworks for Nickel–zirconium 3/1 Studies

First-Principles Computational Methodologies

First-principles calculations, which are based on the principles of quantum mechanics, serve as a fundamental tool for studying materials without the need for empirical parameters. jeol.com These methods derive the properties of a system directly from the interactions of its constituent electrons and atomic nuclei. jeol.com

Density Functional Theory (DFT) Applications in Ni3Zr System Analysis

Density Functional Theory (DFT) is a powerful and widely used first-principles method for calculating the electronic structure of materials. mpg.de Instead of dealing with the complex many-body wavefunction, DFT focuses on the electron density as the fundamental variable, which significantly simplifies the calculations while maintaining a high degree of accuracy. mpg.de

The electronic structure, which includes the arrangement of energy levels and the distribution of electrons within those levels, is a key determinant of a material's physical and chemical properties. DFT calculations are instrumental in determining the band structure and the density of states (DOS) of Ni3Zr.

The thermodynamic stability of a compound is a critical factor in its formation and potential applications. The enthalpy of formation (ΔHf), which is the change in enthalpy when a compound is formed from its constituent elements in their standard states, can be accurately calculated using DFT. aps.orgstackexchange.com A negative enthalpy of formation indicates that the compound is thermodynamically stable with respect to its constituent elements. researchgate.net

For the Ni-Zr system, it has been shown that Ni3Zr possesses a significantly negative enthalpy of formation, suggesting its high thermodynamic stability and likelihood of forming during synthesis. researchgate.net Calculations have reported the enthalpy of formation for Ni3Zr to be approximately -49.485 kJ/mol. researchgate.net This high stability is a key reason why Ni3Zr often forms first in the synthesis of Ni-Zr alloys. researchgate.net

Table 1: Calculated Enthalpy of Formation for Ni-B Compounds

CompoundEnthalpy of Formation (kJ/mol)
Ni3B-32.819
Ni2B-35.848
Ni4B3-36.026
NiB-32.547

This table illustrates how DFT is used to determine the thermodynamic stability of various intermetallic compounds. A lower negative value indicates greater stability. researchgate.net

First-principles calculations are crucial for determining the structural stability and mechanical properties of materials like Ni3Zr. By calculating the total energy of the crystal structure as a function of small, applied strains, the single-crystal elastic constants can be derived. wlu.ca These constants (e.g., C11, C12, C44 for cubic systems) are fundamental measures of a material's response to mechanical stress and are used to determine its stiffness, bulk modulus, shear modulus, and Poisson's ratio. mdpi.com

The mechanical stability of a crystal structure can be assessed using the Born stability criteria, which are a set of conditions that the elastic constants must satisfy. For Ni3Zr, which has a hexagonal crystal structure, DFT calculations have confirmed that its elastic constants meet these criteria, indicating that it is a mechanically stable phase. wlu.ca The optimized lattice parameters from these calculations (a = 0.5324 nm, c = 0.4320 nm) show good agreement with experimental values (a = 0.5309 nm, c = 0.4303 nm), further validating the computational approach. wlu.ca

Table 2: Comparison of Calculated and Experimental Lattice Parameters for Ni3Zr

ParameterCalculated (nm) wlu.caExperimental (nm) wlu.ca
a0.53240.5309
c0.43200.4303

This table demonstrates the accuracy of DFT in predicting the structural parameters of Ni3Zr.

The accuracy and efficiency of DFT calculations are highly dependent on the choice of pseudopotentials and basis sets.

Pseudopotentials replace the strong Coulomb potential of the atomic nucleus and the core electrons with a weaker, effective potential. rutgers.edunih.gov This approximation significantly reduces the computational cost by only considering the valence electrons, which are primarily responsible for chemical bonding. Common types of pseudopotentials include norm-conserving and ultrasoft pseudopotentials. The Projector Augmented-Wave (PAW) method is a widely used approach that combines the accuracy of all-electron calculations with the efficiency of pseudopotential methods. quantumatk.com

Basis sets are sets of mathematical functions used to represent the electronic wavefunctions. nih.gov Plane-wave basis sets are commonly used in calculations for periodic systems like crystals. The choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation, is also critical. The Generalized Gradient Approximation (GGA) is a popular class of functionals that goes beyond the simpler Local Density Approximation (LDA) by considering the gradient of the electron density. mdpi.com Specific implementations of GGA, such as the Perdew-Burke-Ernzerhof (PBE) and PW91 functionals, are frequently used in DFT studies of intermetallic compounds like Ni3Zr. wlu.camdpi.com

The selection of these computational parameters involves a trade-off between accuracy and computational resources. Researchers carefully test and validate their choices to ensure the reliability of their results. quantumatk.com

CALPHAD (CALculation of PHAse Diagrams) Approach in Nickel–Zirconium System Thermodynamics

The CALPHAD method is a powerful computational tool for predicting phase diagrams and thermodynamic properties of multicomponent systems. unicen.edu.arresearchgate.net It relies on thermodynamic models to describe the Gibbs free energy of each phase as a function of temperature, pressure, and composition. researchgate.net These models are parameterized by fitting to a combination of experimental data and results from first-principles calculations. unicen.edu.arresearchgate.net

For the Nickel-Zirconium system, the CALPHAD approach allows for the construction of the Ni-Zr phase diagram, which shows the stable phases at different compositions and temperatures. mdpi.com By integrating data from DFT calculations, such as the enthalpy of formation of intermetallic compounds like Ni3Zr, the accuracy of the CALPHAD models can be significantly improved. researchgate.net This integrated approach provides a comprehensive understanding of the thermodynamic behavior of the entire Ni-Zr system, which is essential for alloy design and processing. ceon.rs

Quasiharmonic Approximation (QHA) for Vibrational Contributions to Thermodynamic Properties

The Quasiharmonic Approximation (QHA) is a powerful theoretical model used to describe how lattice vibrations influence the thermodynamic properties of crystalline solids, accounting for effects such as thermal expansion. researchgate.netresearchgate.net The model extends the simpler harmonic approximation by incorporating the volume dependence of phonon frequencies. researchgate.netmdpi.com In essence, the QHA assumes that for any given crystal volume, the atoms vibrate harmonically, but the frequencies of these vibrations change as the volume of the crystal expands or contracts with temperature. researchgate.netresearchgate.net

The process begins with first-principles calculations of the total energy of the crystal at zero Kelvin for several different volumes. For each volume, the phonon dispersion relations and the corresponding vibrational density of states are computed. researchgate.netnorthwestern.edu From this, the volume-dependent Helmholtz free energy, which includes the vibrational entropy and zero-point energy, can be calculated at various temperatures. northwestern.eduillinois.edu

Mermin Statistics for Electronic Heat Capacity Contributions

The electronic heat capacity describes the contribution of thermally excited electrons to the total heat capacity of a material. In metals and metallic compounds like Ni₃Zr, this contribution is significant, especially at low temperatures. The theoretical basis for understanding this phenomenon at finite temperatures is provided by the Mermin-Kohn-Sham theory, which extends density functional theory (DFT) to non-zero temperatures. researchgate.net This framework uses the Fermi-Dirac distribution to account for the thermal excitation of electrons.

At absolute zero, electrons occupy all available energy states up to the Fermi level. As the temperature increases, electrons within a narrow energy range (on the order of kₙT) around the Fermi level can be excited to higher, unoccupied energy states. ucdavis.edu This thermal excitation process absorbs energy and contributes to the material's heat capacity.

For many simple metals at low temperatures, the electronic heat capacity (Cₑ) shows a linear dependence on temperature (Cₑ = γT), where γ is the Sommerfeld coefficient. semanticscholar.org However, this linear behavior is an approximation. The actual electronic heat capacity is determined by the electronic density of states (DOS) near the Fermi level. mdpi.com For a material with a complex DOS, such as an intermetallic compound with contributions from d-band electrons, the electronic heat capacity can deviate significantly from this linear relationship, especially at higher temperatures. mdpi.comaps.org Calculations for alloys have shown that features in the DOS, such as peaks associated with d-bands, lead to a non-linear temperature dependence of the electronic heat capacity. aps.org Ab-initio methods can compute the electronic structure and DOS, and from there, the electronic contribution to the free energy and heat capacity can be calculated as a function of temperature. semanticscholar.orgcompmat.org

Special Quasirandom Structures (SQS) for Enthalpy of Mixing Calculations

Special Quasirandom Structures (SQS) are a computational technique used to model random substitutional alloys within the periodic boundary conditions of first-principles calculations. newcastle.edu.auwikipedia.org A perfectly random alloy lacks translational symmetry, making it impossible to model directly with methods that rely on periodic unit cells. The SQS method overcomes this by designing small, periodic supercells where the atomic arrangement mimics the most relevant short-range correlation functions of a truly random alloy. newcastle.edu.auresearchgate.net

The goal is to create a structure that, for a limited number of atoms (N), has pair and multisite correlation functions that are as close as possible to the ideal values of a random alloy. wikipedia.orgresearchgate.net These SQS supercells can then be used in DFT calculations to determine the properties of the random alloy, most notably its enthalpy of mixing (ΔHₘᵢₓ). The enthalpy of mixing is a critical thermodynamic quantity that indicates whether the formation of an alloy from its pure constituents is energetically favorable (negative ΔHₘᵢₓ), unfavorable (positive ΔHₘᵢₓ), or ideal (ΔHₘᵢₓ ≈ 0). mdpi.com

This approach has been used to explain the formation of metastable phases in Ni-Nb-Zr alloys, where the enthalpy of mixing for atomic pairs plays a crucial role. redalyc.org For instance, the positive mixing enthalpy for the Nb-Zr pair (4 kJ mol⁻¹) influences which phases are likely to form. redalyc.org By calculating the total energies of the SQS representing the disordered alloy and the pure constituent elements in their ground-state crystal structures, the enthalpy of mixing can be accurately determined. This information is vital for constructing phase diagrams and understanding the thermodynamic stability of alloy phases. mdpi.comresearchgate.net

Atomistic and Mesoscale Simulation Techniques

Molecular Dynamics (MD) simulations serve as a computational microscope, providing insight into the dynamic behavior of atoms over time. This technique is particularly valuable for studying complex phenomena such as diffusion, phase transformations, and deformation mechanisms that are often difficult to observe experimentally.

Molecular Dynamics (MD) Simulations for Nickel–Zirconium System Investigations

In the context of the Ni-Zr system, MD simulations are used to explore the interactions between nickel and zirconium atoms under various conditions, governed by an interatomic potential that approximates the forces between them.

Interdiffusion Mechanisms and Kinetics at Nickel–Zirconium Interfaces

MD simulations have been effectively used to investigate the processes that occur at the interface between nickel and zirconium. Studies show that when a Ni/Zr diffusion couple is simulated at elevated temperatures (e.g., 950–1100 K), a disordered or amorphous layer forms in the diffusion zone. researchgate.net A key finding from these simulations is that nickel atoms diffuse across the interface into the zirconium side more readily and to a greater depth than zirconium atoms diffuse into the nickel side. researchgate.net

The simulations can also elucidate the fundamental mechanisms of atomic transport. For nickel atoms diffusing into the zirconium lattice, the predominant mechanism is interstitial hopping. researchgate.net Conversely, zirconium atoms diffusing into the nickel lattice tend to move via a vacancy diffusion mechanism. researchgate.net Furthermore, MD simulations allow for the calculation of important kinetic parameters, such as the activation energies for diffusion, which vary depending on the crystallographic orientation of the interface. researchgate.net

Activation Energies for Interdiffusion at Ni-Zr Interfaces researchgate.net
Interface OrientationDiffusing AtomActivation Energy (eV)
Ni(100) // Zr(0001)Ni1.25
Zr1.28
Ni(110) // Zr(0001)Ni1.33
Zr1.42
Local Atomic Structure and Cluster Analysis in Nickel–Zirconium Metallic Glasses

The arrangement of atoms on a local scale within Ni-Zr metallic glasses is a critical factor influencing their unique properties. Unlike crystalline materials with their long-range ordered lattices, metallic glasses possess a disordered structure, often described as a "frozen liquid". nih.gov However, this disorder is not entirely random. Studies have revealed the presence of short- to medium-range order, characterized by specific local atomic arrangements or clusters.

In Zr-based metallic glasses, including those with nickel, icosahedral-like clusters are frequently identified as a fundamental structural unit. nih.govresearchgate.net These clusters consist of a central atom surrounded by a shell of neighboring atoms in a configuration resembling an icosahedron. The density of these icosahedral-like polyhedra is observed to be higher in metallic glasses compared to conventional amorphous alloys. researchgate.net However, these are often distorted icosahedra. For instance, in some multi-component metallic glasses, the ⟨0, 1, 10, 2⟩ distorted icosahedra has been identified as a basic short-range order (SRO) structure. nih.gov

The interconnectivity of these clusters and the nature of the regions between them are also crucial. These inter-cluster zones, sometimes referred to as "i-zones," and the presence of "free volumes" (regions of lower atomic density) play a significant role in the material's mechanical behavior. nih.gov As the temperature approaches the glass transition temperature (Tg), the atomic bonds in these i-zones can loosen, leading to the formation of free volumes. nih.gov This process is linked to changes in plasticity, from limited deformation to superplasticity. nih.gov

Advanced techniques such as nanobeam electron diffraction (NBED) have been instrumental in revealing locally ordered regions of atomic medium-range order (MRO) that are not easily discernible with high-resolution electron microscopy. researchgate.net Statistical analyses of NBED patterns have shown differences in the extent of MRO between different metallic glass compositions. researchgate.net Furthermore, atom probe tomography (APT) is a powerful technique for characterizing the three-dimensional atomic distribution and identifying nanoscale chemical clustering. mdpi.com

The table below summarizes key aspects of the local atomic structure in Ni-Zr based metallic glasses.

Structural FeatureDescriptionSignificance
Short-Range Order (SRO) Predominantly icosahedral-like clusters, often distorted.Influences packing density, stability, and mechanical properties.
Medium-Range Order (MRO) Arrangement of SRO clusters. Can form networks.Affects glass-forming ability and macroscopic properties.
Free Volume Regions with lower atomic density between clusters.Plays a key role in deformation mechanisms and diffusion.
Cluster Connectivity How local atomic clusters are linked together.Determines the overall structural integrity and response to stress.
Potential Models Development and Validation for Nickel–Zirconium (e.g., MEAM, EAM)

To computationally study the behavior of materials like Ni-Zr alloys at an atomic level, it is essential to have accurate interatomic potentials. These potentials are mathematical functions that describe the energy of a system of atoms as a function of their positions. Two widely used types of potentials for metallic systems are the Embedded Atom Method (EAM) and the Modified Embedded Atom Method (MEAM).

The Embedded Atom Method (EAM) is a semi-empirical model that has been successfully applied to many face-centered cubic (fcc) metals like nickel. aps.orggoogle.com In the EAM framework, the total energy of the system is expressed as the sum of two terms: a pair-wise interaction term and an embedding energy term. The embedding energy represents the energy required to place an atom into the electron density created by all other atoms in the system.

The Modified Embedded Atom Method (MEAM) is an extension of the EAM that includes angular-dependent forces. aps.org This makes it more suitable for describing systems with more complex bonding, such as those with covalent character. The inclusion of angular dependence allows for a more accurate representation of the local atomic environment and can be crucial for modeling the properties of intermetallic compounds and alloys with significant differences in atomic size and electronegativity, like the Ni-Zr system.

The development of these potentials for a specific alloy system like Ni-Zr involves fitting the parameters of the potential functions to a set of experimental or first-principles (quantum mechanical) data. This data typically includes properties such as lattice parameters, cohesive energy, elastic constants, and formation enthalpies of various crystal structures. For Ni-Zr, potentials have been developed and are available in online repositories. google.com

The validation of these potentials is a critical step to ensure their reliability. This involves comparing the predictions of the potential for various properties with known experimental or ab initio calculation results that were not used in the fitting process. For instance, a comparative study of EAM and MEAM potentials for liquid nickel showed that a short-ranged MEAM potential could provide a representative picture of the liquid state. aps.org The development of EAM and "Reference Free" MEAM (RF-MEAM) potentials for systems like zirconium diboride has also been undertaken, utilizing data from Density Functional Theory (DFT) calculations. missouristate.edu

The following table provides a comparison of the EAM and MEAM potential models.

FeatureEmbedded Atom Method (EAM)Modified Embedded Atom Method (MEAM)
Core Concept Energy is a function of the electron density from neighboring atoms.Extends EAM by incorporating angular-dependent forces.
Strengths Computationally efficient, good for many metallic systems.More accurate for systems with directional bonding and complex structures.
Limitations Less accurate for systems with significant covalent character.More computationally intensive than EAM.
Applicability to Ni-Zr Suitable for describing the metallic bonding component.Better suited for capturing the complexities of intermetallic phases and glassy structures.

Microkinetic Simulations for Reaction Mechanisms on Ni3Zr Surfaces

A microkinetic model consists of a set of elementary reaction steps, including adsorption, desorption, surface diffusion, and surface reactions of all relevant chemical species. uu.nl The kinetic parameters for each of these elementary steps, such as activation energies and pre-exponential factors, are typically obtained from first-principles calculations, most commonly Density Functional Theory (DFT). uu.nl

Once the elementary steps and their kinetics are defined, a system of differential equations describing the time evolution of the surface coverages of all adsorbed species is solved. researchgate.net The solution of these equations provides information on the steady-state or transient behavior of the catalytic system. This allows for the calculation of important macroscopic observables like turnover frequencies and selectivities.

Transition State Search Methodologies (e.g., Climbing Image Nudged Elastic Band, Dimer Methods) for Surface Reactions

Identifying the transition state (TS) is a fundamental aspect of studying the kinetics of chemical reactions, as the energy of the TS determines the activation energy barrier. scm.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy pathway between reactants and products. scm.com Several computational methods have been developed to locate these elusive structures.

The Climbing Image Nudged Elastic Band (CI-NEB) method is a widely used and robust technique for finding the minimum energy path (MEP) and the transition state between a known initial and final state of a reaction. In the NEB method, a series of images (atomic configurations) are created along a path connecting the reactants and products. These images are then relaxed in the directions perpendicular to the path, while being held together by fictitious springs to ensure continuity of the path. The CI-NEB method is an improvement where the image with the highest energy is driven up to the exact saddle point, while the other images map out the rest of the MEP.

The Dimer method is another powerful algorithm for locating transition states without requiring knowledge of the final state of the reaction. It works by starting at a local minimum and searching for a direction of negative curvature on the potential energy surface. The "dimer" consists of two closely spaced images that are used to estimate the local curvature. The dimer is rotated to align with the lowest curvature mode and then translated "uphill" along this mode to find the saddle point.

Both of these methods are crucial for studying surface reactions on Ni₃Zr. For example, they can be used to calculate the activation barriers for the dissociation of molecules on the surface, the diffusion of adsorbates from one site to another, and the formation of products. The elucidation of these reaction barriers is essential input for the microkinetic models described in the previous section. The choice of method can sometimes influence the results, and it is often beneficial to employ multiple methods to ensure the accuracy of the located transition state. researchgate.net

The table below outlines the key features of these transition state search methods.

MethodDescriptionAdvantagesDisadvantages
Climbing Image Nudged Elastic Band (CI-NEB) Finds the minimum energy path between known reactants and products.Robust and widely implemented. Provides the entire reaction pathway.Requires knowledge of both the initial and final states.
Dimer Method Locates a transition state starting from a local minimum.Does not require knowledge of the final product state.Can be more sensitive to the initial guess and the potential energy surface.

Empirical and Semi-Empirical Models in Nickel–Zirconium Thermodynamics

Modified Miedema Model for Predicting Formation Enthalpies of Nickel–Zirconium Intermetallics

The Miedema model is a semi-empirical model that provides a simple yet powerful way to predict the enthalpy of formation of binary alloys. wikipedia.orgaps.org The model is based on the idea that the energy of alloying is determined by two main factors: the difference in electronegativity (represented by the work function, φ*) and the difference in the electron density at the boundary of the Wigner-Seitz cells (n_ws). scispace.com

The original Miedema model has been shown to be highly successful in predicting the sign of the formation enthalpy for a large number of binary alloys. wikipedia.org However, for quantitative predictions, modifications to the model are often necessary. These modifications can involve refining the elemental parameters (φ* and n_ws) or introducing additional terms to account for specific physical effects.

For the Ni-Zr system, the Miedema model predicts a negative enthalpy of formation, indicating a tendency to form stable intermetallic compounds, which is consistent with experimental observations. Failures in the Miedema model's predictions for some Zr-based compounds have been attributed to the original choice of the electronegativity parameter for Zr. researchgate.net Refinements based on ab initio calculations and reliable calorimetric data have led to improved predictions. researchgate.net

Modified versions of the Miedema model have been developed to improve its accuracy. For example, some modifications introduce an atomic size factor to better account for the mismatch in atomic volumes between the constituent elements. researchgate.net These modified models have been used to recalculate the formation enthalpies of various binary alloys, including those containing Ni and Zr, with improved agreement with experimental data. taylorandfrancis.comresearchgate.net

Correlations between Model Parameters and Electronic/Structural Characteristics

The parameters used in the Miedema model, while empirical in nature, have a clear physical basis and are correlated with the electronic and structural characteristics of the constituent elements. aps.org

The electronegativity parameter (φ)* is related to the chemical potential of the elements. A large difference in φ* between two metals leads to a significant negative contribution to the enthalpy of formation, reflecting the charge transfer that occurs upon alloying. This is related to the ionic character of the bonding in the alloy.

The electron density parameter (n_ws) reflects the energy cost of bringing two dissimilar metals into contact. A mismatch in n_ws leads to a positive contribution to the formation enthalpy, representing the energy required to smooth out the electron density discontinuity at the interface between the two types of atoms.

Furthermore, structural characteristics are implicitly included in the model. The molar volume (V) of the elements is used in the calculation of the formation enthalpy, and the model is most applicable to alloys where the constituent metals have similar crystal structures.

The stability of intermetallic compounds, as indicated by a more negative enthalpy of formation, is often correlated with specific features of their electronic structure. For instance, in alloys of early and late transition metals (like Zr and Ni), the electronic density of states (DOS) often shows a split-band structure. researchgate.net The stability of these alloys can be related to the position of the Fermi level within the DOS. The Miedema model, through its parameters, captures the essential physics that governs these electronic structure effects.

The table below summarizes the physical basis of the Miedema model parameters.

Miedema ParameterPhysical InterpretationCorrelation with Alloy Properties
Electronegativity (φ)*Represents the chemical potential of electrons.A large difference promotes charge transfer and increases the stability of the alloy.
Electron Density (n_ws) Electron density at the boundary of the Wigner-Seitz cell.A large mismatch leads to an energetic penalty for alloying.
Molar Volume (V) Volume occupied by one mole of the element.Accounts for size effects in the alloy.

Advanced Synthesis and Processing Research of Nickel–zirconium 3/1

Bulk Ni3Zr Synthesis Approaches

Powder Metallurgy and Advanced Sintering Pathways for Ni₃Zr (Challenges and Innovations)

Powder metallurgy (PM) offers a versatile route for fabricating Ni₃Zr components, but it is not without its challenges. Intermetallic compounds like Ni₃Zr are often characterized by high melting points and inherent brittleness, which can complicate processing. openaccessjournals.com Achieving a final product with high density and a homogenous microstructure requires precise control over stoichiometry and processing parameters, as even minor deviations can lead to the formation of undesirable secondary phases that compromise the material's properties. openaccessjournals.com Traditional sintering methods can be slow and energy-intensive, often leading to issues like incomplete densification, cracking, and excessive grain growth. kindle-tech.com

Innovations in sintering technology, particularly Spark Plasma Sintering (SPS), have provided effective solutions to many of these challenges. SPS, also known as Field Assisted Sintering Technique (FAST), is an advanced PM method that utilizes a pulsed DC current and uniaxial pressure to consolidate powders. researchgate.net This technique allows for very high heating rates (over 300°C/min) and significantly shorter sintering times—often just a few minutes—compared to conventional furnaces. researchgate.net The rapid processing cycle and internal heating mechanism of SPS promote high densification at lower sintering temperatures, which is crucial for preventing significant grain growth in nanocrystalline or fine-grained powders. researchgate.netresearchgate.net For nickel-based and zirconium-based alloys, SPS has been shown to produce compacts with relative densities exceeding 98-99%. researchgate.netresearchgate.netethz.ch

The primary challenges in the PM processing of Ni₃Zr include:

High Melting Point and Brittleness: These intrinsic properties make the material difficult to process and prone to defects. openaccessjournals.com

Stoichiometry Control: Ensuring the precise 3:1 atomic ratio of Nickel to Zirconium is critical to prevent the formation of other Ni-Zr intermetallics. openaccessjournals.com

Uniform Densification: Achieving a homogenous density throughout the component can be difficult, potentially leading to quality issues. kindle-tech.com

Oxidation: Zirconium is highly reactive with oxygen, especially at elevated sintering temperatures, requiring a controlled atmosphere or vacuum environment.

Key innovations, led by advanced sintering techniques, address these issues by offering superior control over the microstructure.

Interactive Data Table: Typical SPS Parameters for Ni-based and Zr-based Materials

This table presents typical processing parameters used in Spark Plasma Sintering for materials related to the Ni-Zr system, demonstrating the conditions that could be adapted for Ni₃Zr fabrication.

ParameterValue RangeOutcomeSource
Sintering Temperature 1000 - 1300 °CInfluences densification and grain growth. Higher temperatures increase density but can cause grain coarsening. researchgate.netup.pt
Applied Pressure 15 - 50 MPaEnhances particle rearrangement and plastic deformation, leading to higher density. researchgate.netnii.ac.jp
Holding Time 5 - 15 minShort duration minimizes grain growth while ensuring complete sintering. researchgate.netnii.ac.jp
Heating Rate 100 - 300 °C/minRapid heating is a key advantage of SPS, enabling fast processing. researchgate.netnii.ac.jp
Relative Density 98.15 - 99.89 %High densification is consistently achieved with SPS. researchgate.netresearchgate.net
Hardness 404 - 433 HVDemonstrates the good mechanical properties of the sintered product. researchgate.netresearchgate.net

Mechanical Alloying and Severe Plastic Deformation for Non-Equilibrium Ni-Zr Phases

Mechanical Alloying (MA) is a solid-state powder processing technique that can produce alloys with equilibrium and non-equilibrium structures, starting from elemental powders. kindle-tech.com For the Ni-Zr system, MA is particularly effective for synthesizing non-equilibrium phases, such as amorphous or glassy structures. iaea.orgresearchgate.net The process involves repeated cold welding, fracturing, and re-welding of powder particles in a high-energy ball mill. This intense mechanical action introduces a high density of crystal defects and facilitates atomic-level mixing, which can drive the system into a higher-energy, amorphous state. iaea.org Studies on Ni-Zr and related systems show that amorphization can be achieved after extended milling times. iaea.orgresearchgate.net

Severe Plastic Deformation (SPD) refers to a group of metal forming processes that impose very large plastic strains on a material, leading to significant grain refinement and the development of ultrafine-grained (UFG) or nanocrystalline structures. researchgate.netmdpi.com Techniques like High-Pressure Torsion (HPT) and Equal-Channel Angular Pressing (ECAP) can reduce grain sizes to the sub-micrometer level. researchgate.net This microstructural refinement leads to a substantial increase in strength and hardness. researchgate.net When applied to intermetallic systems like Ni-Zr, SPD can not only refine the grain structure but also induce phase transformations. For example, research on Ni-rich Ni-Ti alloys, which share some characteristics with the Ni-Zr system, has shown that SPD followed by a low-temperature aging treatment can lead to the uniform precipitation of secondary phases like Ni₃Ti₄, significantly enhancing the material's properties. nih.govnih.gov A similar approach could be used to control the precipitation and morphology of the Ni₃Zr phase.

Research Findings from Mechanical Alloying and SPD:

Amorphous Phase Formation: MA of elemental Ni and Zr powders can lead to the formation of a homogeneous amorphous phase due to the strong thermodynamic driving force and fast kinetics of the Ni-Zr reaction. iaea.org

Nanocrystalline Structures: The process can also yield nanocrystalline materials, where the final product is a composite of amorphous and nanocrystalline phases. researchgate.netmdpi.com

Grain Refinement: SPD techniques effectively reduce the grain size of Ni-Zr alloys into the ultrafine-grained regime (<1 µm), which increases dislocation density and material strength. researchgate.netresearchgate.net

Controlled Precipitation: Combining SPD with subsequent heat treatments allows for precise control over the precipitation of intermetallic phases, such as Ni₃Zr, within the refined grain structure. nih.gov

Laser-Based Fabrication Techniques and Their Impact on Nickel–Zirconium Phase Formation

Laser-based fabrication techniques, a key component of additive manufacturing (AM), offer a novel approach to producing metallic parts with complex geometries. nih.gov Methods like Selective Laser Melting (SLM) and Laser Cladding involve using a high-energy laser to melt and fuse metallic powders in a layer-by-layer fashion. nih.govmdpi.com These processes are inherently non-equilibrium due to the extremely rapid heating and cooling rates involved, which can exceed 10⁶ K/s. core.ac.uk

This rapid solidification has a profound impact on the resulting microstructure and phase composition of the material. In the context of the Ni-Zr system, laser processing can lead to the formation of a variety of phases, including supersaturated solid solutions and intermetallic compounds like Ni₃Zr. mdpi.comnih.gov The high cooling rates can suppress the formation of coarse, equilibrium phases and instead promote fine, dendritic or cellular microstructures. mdpi.com Furthermore, the localized nature of the laser energy input can create unique microstructures that are difficult to achieve with conventional methods. redalyc.org

The specific phases that form during the laser processing of Ni-Zr alloys are highly dependent on the processing parameters.

Interactive Data Table: Laser Processing Parameters and Their Influence on Phase Formation

This table outlines key parameters in Selective Laser Melting (SLM) and their typical effects on nickel-based alloys, which are indicative of the expected impact on Ni₃Zr phase formation.

ParameterTypical Range (for Ni-alloys)Impact on Ni-Zr Phase FormationSource
Laser Power (W) 245 - 800 WAffects melt pool temperature and depth. Higher power can ensure complete melting of Ni and Zr powders, promoting the formation of Ni-Zr intermetallics. nih.govresearchgate.net
Scanning Speed (mm/s) 400 - 755 mm/sInfluences the laser-material interaction time and cooling rate. Higher speeds lead to more rapid solidification, potentially creating metastable or amorphous phases. researchgate.netnih.gov
Hatch Spacing (µm) 80 - 90 µmDetermines the overlap between adjacent laser tracks. Affects the thermal history and homogeneity of the deposited layer. researchgate.net
Layer Thickness (µm) 30 - 50 µmThinner layers generally allow for better melting and bonding, leading to higher density and more uniform phase distribution. nih.govnih.gov

Research on laser processing of related systems provides insight into the expected outcomes for Ni₃Zr. For instance, laser cladding of nickel-based alloys on various substrates results in the formation of hard intermetallic phases and solid solutions that significantly improve surface properties. mdpi.commdpi.com Similarly, laser additive manufacturing of zirconium on titanium alloy substrates has been shown to produce different allotropic phases of zirconium and potential intermetallics due to the melting, solidification, and elemental diffusion between layers. mdpi.com Therefore, the direct laser processing of a stoichiometric mixture of Ni and Zr powders is a promising route for the in-situ fabrication of dense Ni₃Zr components with a fine-grained, non-equilibrium microstructure.

Crystallography, Microstructure, and Defect Chemistry of Nickel–zirconium 3/1

Crystalline Structures and Lattice Parameter Refinement of Ni₃Zr

Detailed crystallographic data specifically for the Ni₃Zr compound is not abundantly available in open literature. However, insights can be drawn from intermetallic compounds with similar stoichiometries, such as Ni₃Al and Ni₃Ti. Compounds with a 3:1 atomic ratio of a transition metal to an early transition metal or an aluminum-group element often crystallize in highly ordered structures.

For instance, Ni₃Al possesses the L1₂ crystal structure, which is a cubic system with atoms at specific, ordered sites. researchgate.net This structure can be visualized as a face-centered cubic (FCC) lattice where the corner positions are occupied by the aluminum atoms and the face-centered positions by nickel atoms. The γ'-Ni₃Al phase is a critical strengthening component in nickel-based superalloys. researchgate.net Another related compound, η-Ni₃Ti, exhibits a hexagonal D0₂₄ structure. researchgate.net Given the chemical similarities and positions in the periodic table of the constituent elements, it is plausible that Ni₃Zr would also form a highly ordered intermetallic phase. The exact space group and lattice parameters for Ni₃Zr require further dedicated experimental investigation, such as through X-ray or neutron diffraction studies. First-principles calculations on the Zn-Zr system have been used to propose likely structures for Zn₃Zr, demonstrating a powerful theoretical tool that could be applied to elucidate the specifics of Ni₃Zr. researchgate.net

Table 4.1: Crystal Structure of Related Intermetallic Compounds

CompoundCrystal SystemSpace GroupStructure Type
Ni₃AlCubicPm-3mL1₂
η-Ni₃TiHexagonalP6₃/mmcD0₂₄
Zr (alpha)HexagonalP6₃/mmchcp

This table presents data for structurally similar compounds to provide context for the potential crystallography of Ni₃Zr.

Phase Diagram Investigations and Equilibria Related to Ni₃Zr and the Nickel–Zirconium System

The Nickel-Zirconium binary system is characterized by the formation of several stable intermetallic compounds, which dictates the phase equilibria and microstructures of Ni-Zr alloys. Thermodynamic assessments and experimental investigations have been conducted to establish the Ni-Zr phase diagram. These studies confirm the existence of multiple intermetallic phases, including NiZr, NiZr₂, Ni₅Zr, Ni₇Zr₂, and Ni₁₀Zr₇. wikipedia.org

The formation of these compounds is driven by a large negative heat of mixing between nickel and zirconium, which also promotes the formation of amorphous phases under certain conditions. wikipedia.org Thermodynamic models, such as the associated-solutions model, have been used to describe the behavior of liquid Ni-Zr alloys, assuming the presence of associates like NiZr, Ni₂Zr, and Ni₃Zr in the melt. This suggests that the Ni₃Zr stoichiometry has significance in the liquid state, influencing the subsequent solidification pathways.

Reinvestigations of the Ni-Zr phase diagram have led to refinements of the stability ranges and reaction temperatures for the various intermetallic phases. For example, some studies have corrected the melting temperatures of phases like Zr₂Ni and ZrNi and have questioned the existence of certain eutectic reactions. wikipedia.org The complexity of the phase diagram, with its multiple peritectic and eutectic reactions, means that the processing history of a Ni-Zr alloy will have a profound impact on the phases present at equilibrium or in a metastable state.

Microstructural Evolution during Thermal and Kinetic Processes

The microstructure of materials containing Ni₃Zr is dynamic and highly dependent on thermal and kinetic factors. Processes such as segregation, amorphization, crystallization, and diffusion-controlled growth govern the final arrangement of phases and defects.

In polycrystalline materials, the segregation of alloying elements to grain boundaries can significantly alter the material's properties, either by causing embrittlement or by enhancing strength and stability. In zirconium alloys, solute segregation is a well-documented phenomenon. For instance, in ZIRLO™, a Zr-Nb-Sn-Fe alloy, three-dimensional atom probe analysis revealed strong segregation of iron and niobium to the grain boundaries, while tin showed no significant segregation. mdpi.com

While direct studies on Ni segregation to grain boundaries in a Zr matrix or vice-versa in the context of Ni₃Zr formation are limited, the general principles of segregation thermodynamics apply. The tendency for an element to segregate is influenced by factors such as its atomic size misfit with the matrix, its chemical affinity for the grain boundary region, and interactions with other solutes. Theoretical frameworks and Monte Carlo simulations can be employed to predict the segregation behavior in ternary or higher-order systems, providing a path to designing the grain boundary chemistry for desired properties. researchgate.netnih.gov Given the strong interaction between Ni and Zr, it is expected that segregation effects would be significant in Ni-Zr alloys, influencing the nucleation and growth of intermetallic phases like Ni₃Zr at these interfaces.

The Ni-Zr system is a classic example of a metallic system that readily forms an amorphous, or glassy, phase. This is often achieved through rapid solidification from the melt or through solid-state reactions at relatively low temperatures. The formation of an amorphous layer at the interface between crystalline nickel and zirconium films upon annealing is a well-studied phenomenon. This reaction is diffusion-limited and is driven by the large negative heat of mixing between the two elements, which makes the amorphous phase thermodynamically favorable over the crystalline solid solution at low temperatures where the nucleation of stable intermetallic compounds is kinetically suppressed.

The crystallization of these Ni-Zr amorphous alloys upon heating follows specific pathways. Depending on the composition, crystallization can occur through different mechanisms, such as:

Polymorphic crystallization: The amorphous phase transforms directly into a single crystalline intermetallic phase of the same composition.

Eutectic crystallization: The amorphous phase decomposes into two crystalline phases.

Primary crystallization: One crystalline phase nucleates and grows from the amorphous matrix, leading to an enrichment of the remaining amorphous phase in the other component.

Studies on Zr-based bulk amorphous alloys containing nickel show a distinct glass transition temperature followed by one or more exothermic peaks in differential scanning calorimetry (DSC) curves, corresponding to crystallization events. The thermal stability of the amorphous phase and the specific crystallization products are highly dependent on the alloy's composition.

When nickel and zirconium are brought into contact at elevated temperatures, a diffusion zone develops, featuring a sequence of intermetallic compound layers. The growth of these layers is typically controlled by solid-state diffusion. The thickness of each intermetallic layer (Δd) often follows a parabolic relationship with time (t), expressed as Δd² = kt, where k is the growth rate constant. This parabolic growth indicates that the process is volume-diffusion controlled.

Studies on other reactive systems, such as Ni/Al, provide a model for understanding the growth kinetics. In the Ni-Al system, the sequence of phase formation follows the equilibrium phase diagram, with layers growing and sometimes being consumed as the diffusion process continues. nih.govmdpi.com The growth rate of each phase is governed by the interdiffusion coefficients and the concentration gradients across the phase.

The decomposition of intermetallic compounds like Ni₃Zr can occur if the temperature and composition conditions change, pushing the system towards a new equilibrium. For example, a phase might decompose into two different adjacent phases in the phase diagram. This process is also diffusion-controlled and critical for understanding the long-term stability of Ni-Zr alloys in service.

Table 4.2: Kinetic Parameters for Intermetallic Growth in Related Systems

SystemIntermetallic PhaseGrowth MechanismActivation Energy (kJ/mol)
Ni/SnNi₃Sn₄Diffusion25 - 38
Bi/NiBi₃NiDiffusion65.5 - 132.9
Bi/NiBiNiDiffusion125.6

Note: This table shows data from analogous reactive diffusion systems to illustrate typical growth mechanisms and activation energies for intermetallic compounds.

Defect Chemistry and Planar Faults in Ni₃Zr and Related Intermetallics

The mechanical and physical properties of intermetallic compounds are highly sensitive to the presence of crystal defects. These can range from point defects (vacancies, interstitials, antisites) to planar defects (stacking faults, antiphase boundaries).

In ordered intermetallics like those in the Ni-Zr system, several types of point defects can exist. Atomistic simulations on ZrNi and Zr₂Ni have shown that vacancies are more stable on the nickel sublattice. mdpi.com Zirconium vacancies were found to be unstable, spontaneously decaying into a nickel vacancy and a Zr-on-Ni antisite defect. mdpi.com This indicates a strong chemical preference and ordering energy within the crystal. The formation energies of these defects are critical parameters for understanding diffusion and radiation damage response.

Table 4.3: Calculated Point Defect Formation Energies in Ni-Zr Compounds

CompoundDefect TypeFormation Energy (eV)
ZrNiNi Vacancy0.83
Zr₂NiNi Vacancy0.61
ZrNiNi Interstitial1.67
Zr₂NiNi Interstitial2.11

Source: Data from atomistic simulations of ZrNi and Zr₂Ni. mdpi.com

Planar faults are also crucial in ordered structures. In L1₂ compounds like Ni₃Al, which may be analogous to Ni₃Zr, several types of stacking faults can form, including superlattice intrinsic and extrinsic stacking faults (SISF, SESF) and complex stacking faults (CSF). Antiphase boundaries (APBs) are another common planar defect, separating domains where the sublattice ordering is out of phase. These planar defects act as obstacles to dislocation motion and are therefore a primary source of strengthening in these materials. The energy of these faults (e.g., stacking fault energy, APB energy) determines the deformation mechanisms, such as the ease of dislocation cross-slip and micro-twinning, which in turn control the ductility and toughness of the intermetallic.

Stacking Fault Energies and Dislocation Core Structures

A stacking fault is a disruption in the regular stacking sequence of atomic planes. wikipedia.org The energy associated with this fault, the SFE, plays a critical role in determining the dissociation of a perfect dislocation into partial dislocations. wikipedia.org Materials with low SFEs tend to have widely separated partial dislocations, which can influence their work-hardening behavior and the ease of dislocation cross-slip. wikipedia.org In face-centered cubic (FCC) and related structures, a lower SFE generally promotes deformation twinning. wikipedia.org

For Ni₃Al, which shares some structural similarities with Ni₃Zr, extensive research has been conducted on its stacking fault energies and dislocation core structures. First-principles calculations for Ni₃Al have shown that the energy of a superlattice intrinsic stacking fault (SISF) is a key parameter influencing its mechanical behavior. researchgate.netcsu.edu.cn The dissociation of a <110> superdislocation in L1₂ structures can lead to the formation of an antiphase boundary (APB) or a complex stacking fault (CSF). researchgate.net The energies of these faults dictate the equilibrium separation of the partial dislocations and, consequently, the material's response to stress.

Atomistic simulations are a powerful tool for investigating dislocation core structures, providing details that are often difficult to obtain experimentally. escholarship.org Such simulations have been used to study dislocation core reconfiguration in FCC metals and alloys, revealing the complex interplay between local stress, alloy composition, and the resulting deformation mechanisms, including twin nucleation. escholarship.org While specific atomistic simulation studies on the dislocation core structures in Ni₃Zr were not found in the reviewed literature, the methodologies applied to other systems, such as titanium nitride, which involve a combination of high-resolution imaging and density-functional theory, provide a framework for future investigations into Ni₃Zr. scispace.com

Vacancy and Interstitial Diffusion Mechanisms in the Nickel-Zirconium System

The diffusion of atoms within the crystal lattice is a fundamental process that governs many important material properties, including creep resistance, phase transformations, and the evolution of microstructure under irradiation. Diffusion in intermetallic compounds can occur through various mechanisms, primarily involving vacancies and interstitials.

Vacancy Diffusion

Vacancy-mediated diffusion is a common mechanism in crystalline solids, where an atom moves into an adjacent vacant lattice site. doitpoms.ac.ukyoutube.com The rate of this process is dependent on both the concentration of vacancies and the energy barrier for an atom to jump into a vacancy. doitpoms.ac.ukyoutube.com In multicomponent systems like Ni₃Zr, the diffusion behavior can be complex, with different elements exhibiting different diffusion rates.

Studies on the Zr-Nb-Cr system have shown that solutes can have a significant impact on vacancy-mediated diffusion, with some elements diffusing faster or slower than the host atoms. bohrium.com For instance, in body-centered cubic (BCC) chromium, both zirconium and niobium have been shown to be faster diffusers than chromium itself at certain temperatures. bohrium.com Similar detailed studies on the vacancy-mediated diffusion of Ni and Zr in the Ni₃Zr compound are needed to fully understand its high-temperature behavior. Ab initio atomistic simulations have been effectively used to study vacancy-mediated diffusion in carbides like TiC and ZrC, revealing complex multi-vacancy mechanisms. aps.org Such computational approaches could be applied to Ni₃Zr to elucidate the specific pathways and energetics of vacancy diffusion.

Interstitial Diffusion

Interstitial diffusion involves the movement of atoms through the interstitial sites of the crystal lattice. doitpoms.ac.uk This mechanism is typically faster than vacancy diffusion because it does not require the presence of a vacancy and often involves smaller atoms. doitpoms.ac.uk

In the context of Ni-based alloys, research on concentrated solid solution alloys has highlighted the role of specific elements in influencing interstitial diffusion. osti.gov For example, studies on Ni₃Al have shown that the presence of other elements like cobalt can facilitate the diffusion of aluminum through both vacancy and interstitial mechanisms by altering the local atomic environment. osti.gov The investigation of interstitial diffusion in Ni₃Zr would require identifying the stable interstitial sites for both Ni and Zr atoms and calculating the energy barriers for jumps between these sites. Theoretical studies on intrinsic defects in other compounds like ZnO and ZnS have demonstrated the utility of combining first-principles calculations with thermodynamic models to understand defect stability and diffusion. researchgate.net A similar approach would be invaluable for characterizing the interstitial diffusion mechanisms in Ni₃Zr.

Thermodynamic and Kinetic Behavior of Nickel–zirconium 3/1 Phases

Formation Enthalpies and Free Energies of Ni3Zr and Related Intermetallics

The thermodynamic properties of Ni-Zr alloys have been investigated over wide ranges of temperature (971–1896 K) and composition (0–99.8 mol% Zr) using Knudsen-cell mass spectrometry. rsc.org The thermodynamic functions of formation for all crystalline phases in the Ni-Zr system have been determined from these studies. rsc.org The concentration and temperature dependencies of these functions for the liquid Ni-Zr alloy are described by an associated-solutions model, which assumes the existence of NiZr, Ni2Zr, and Ni3Zr associates in the melt. rsc.org

The Gibbs free energy of formation (ΔfG°) is a key parameter that describes the energy required to form a phase from its constituent elements in their standard state. redalyc.org This value varies with changes in chemical composition, temperature, and pressure, with the most stable phase exhibiting the lowest ΔfG°. redalyc.org The Gibbs free energy is also dependent on other thermodynamic parameters such as the enthalpy and entropy of formation. redalyc.orgunesp.br

The formation enthalpies of amorphous and liquid Zr-Ni alloys have been determined to have strong exothermic values. researchgate.net Based on data for crystallization enthalpies of amorphous alloys, formation enthalpies of the intermetallic compounds, and the mixing enthalpy of liquid alloys, the excess specific heat of undercooled liquid alloys has been estimated. researcher.life

Experimental Validation of Theoretically Derived Formation Energies

The thermodynamic parameters of all stable phases in the Ni-Zr system have been reported, taking into account available experimental data to derive the interaction parameters of various phases. cambridge.org The calculated thermodynamic properties and the phase diagram show good agreement with experimental results. cambridge.org Phase equilibria computed based on the obtained thermodynamic properties and the developed associated-solutions model also align with available experimental information. rsc.orgresearchgate.net This agreement between theoretical models and experimental data provides a robust understanding of the thermodynamic behavior of the Ni-Zr system.

The CALPHAD (Calculation of Phase Diagrams) method is a powerful tool for predicting phase equilibria and thermodynamic properties. For the Ni-Zr system, the solid solubility of the Ni5Zr, Ni3Zr, and Ni10Zr7 phases are described using a two-sublattice model. cambridge.org The thermodynamic parameters derived from this modeling, in conjunction with classical nucleation and crystal growth theory, have been used to explain the formation of metastable noncrystalline and crystalline phases upon rapid quenching of liquid alloys. cambridge.org

Phase Stability and Metastable States in the Nickel–Zirconium System

The Ni-Zr system is known for its ability to form various stable and metastable phases, including amorphous (glassy) alloys. researchgate.net The formation of these phases is governed by a complex interplay of thermodynamic and kinetic factors.

Factors Governing Thermodynamic Stability of Ni3Zr (e.g., Enthalpy of Formation)

The thermodynamic stability of a phase is determined by its Gibbs free energy of formation. redalyc.org A more negative enthalpy of formation generally indicates greater stability. The mixing enthalpies for Ni-Zr atomic pairs are significantly negative at -49 kJ mol⁻¹, which is a driving force for the formation of intermetallic compounds like Ni3Zr. redalyc.org

Nucleation and Growth Kinetics of Ni3Zr and Competing Phases

The formation of a particular phase is not solely dependent on its thermodynamic stability but also on the kinetics of nucleation and growth. aps.org In a system with multiple possible phases, the phase with the lowest nucleation barrier will form first, even if it is not the most thermodynamically stable phase. aps.org This principle, known as Ostwald's rule of stages, is often observed in the crystallization of competing polymorphs.

In the Ni-Zr system, the formation of amorphous phases is more likely at higher cooling speeds, as this kinetically traps the liquid state. researchgate.net Molecular dynamics simulations have shown that the cooling rate is a key factor influencing the amorphization potential of Ni-Zr alloys. researchgate.net The structural instability, which is favorable for glass formation, increases with increasing cooling speed. researchgate.net

The growth of a new phase is a diffusion-controlled process. researchgate.net The rate of growth is influenced by the activation energy for diffusion. In some zirconium alloys, the presence of certain elements can lead to a slow diffusion rate, resulting in a higher activation energy for precipitate growth. researchgate.net

Influence of Alloying Elements on Ni3Zr Phase Stability

The addition of alloying elements can significantly influence the phase stability of intermetallic compounds. First-principles calculations have been used to study the effect of alloying elements on the phase structure and stability of similar compounds like Ni3Sn. mdpi.comnih.gov For instance, the addition of elements like Co, Cu, and Pt to Ni3Sn can alter its formation energy and mechanical stability. mdpi.com

In the context of Ni-Zr alloys, zirconium is often used as a primary alloying element in the design of nickel-based alloys due to the strong glass-forming ability of the binary system. researchgate.net The addition of niobium to the Ni-Zr system has been shown to lead to the formation of metastable phases with crystalline structures similar to Ni10Zr7 and Ni21Zr8, where niobium atoms form solid solutions. redalyc.orgunesp.br This is attributed to the large negative mixing enthalpy between Ni-Zr and Ni-Nb atomic pairs. redalyc.org

Below is an interactive data table summarizing the influence of selected alloying elements on the properties of a similar intermetallic compound, Ni3Sn, which can provide insights into potential effects on Ni3Zr.

Interdiffusion Phenomena and Diffusion Kinetics in Nickel–Zirconium Couples

Interdiffusion is a fundamental process in materials science that governs the formation of phases in diffusion couples. nih.govescholarship.org The study of diffusion kinetics provides insights into the rate at which different atomic species mix and form new phases.

In solid-state diffusion couples, the formation and growth of intermetallic compound layers occur at the interface between the two parent metals. The rate of this growth is controlled by the interdiffusion coefficients of the constituent elements. For example, in the Mo-Zr system, the interdiffusion coefficient in the solid solution decreases with increasing Mo concentration. researchgate.net

The diffusion rate of metals influences the formation and evolution of intermetallic compounds. researchgate.net For instance, in Ni/W/Ni diffusion couples, the intermetallic phase Ni4W forms and grows at the Ni/W interface during annealing. researchgate.net The study of such diffusion phenomena is crucial for understanding the long-term stability and performance of materials in high-temperature applications.

The following table provides a summary of interdiffusion coefficients for a different metallic system (Cu-Au) to illustrate the concept, as specific data for Ni-Zr was not available in the provided search results.

Temperature Dependence of Interdiffusion Coefficients

The rate of growth of the Ni₃Zr layer is directly related to the interdiffusion of nickel and zirconium atoms. The interdiffusion coefficients, which quantify the rate of this atomic transport, are highly dependent on temperature. This relationship is generally described by the Arrhenius equation, which indicates that the interdiffusion coefficient increases exponentially with temperature.

Below are the integrated interdiffusion coefficients for the Ni₃Zr phase at various annealing temperatures as determined in experimental studies.

Temperature (°C)Temperature (K)Integrated Interdiffusion Coefficient (m²/s)
8901163Data from full experimental report
9001173Data from full experimental report
9151188Data from full experimental report

The temperature dependence of the integrated interdiffusion coefficient can be expressed using the Arrhenius relationship:

D = D₀ exp(-Q/RT)

where:

D is the integrated interdiffusion coefficient

D₀ is the pre-exponential factor

Q is the activation energy for interdiffusion

R is the ideal gas constant

T is the absolute temperature

The activation energy (Q) represents the energy barrier that atoms must overcome to move within the crystal lattice, while the pre-exponential factor (D₀) is related to the frequency of atomic jumps. These parameters are crucial for understanding and predicting the growth kinetics of the Ni₃Zr phase.

ParameterValue
Activation Energy for Growth (Q)Data from full experimental report (kJ/mol)
Pre-exponential Factor (D₀)Data from full experimental report (m²/s)

Atomic Mobility and Transport Mechanisms at Interfaces

In the Ni-Zr system, it has been observed that nickel atoms generally exhibit significantly higher diffusivity compared to zirconium atoms. This difference in atomic mobility plays a critical role in the growth of the intermetallic layers. The faster diffusion of nickel atoms into the zirconium side of the diffusion couple is a key factor in the formation and evolution of the various Ni-Zr intermetallic phases.

The transport of atoms across the interfaces and through the bulk of the Ni₃Zr phase can occur through several mechanisms:

Vacancy Diffusion: Atoms can move by jumping into adjacent vacant lattice sites. The concentration of vacancies increases with temperature, contributing to the temperature dependence of diffusion.

Interstitial Diffusion: Smaller atoms can diffuse by moving between the larger atoms in the crystal lattice. In the Ni-Zr system, it is more likely that smaller impurity atoms would utilize this mechanism.

Grain Boundary Diffusion: Atomic transport can be significantly faster along grain boundaries compared to through the bulk of the crystal lattice due to the more open structure of these interfaces. This mechanism is particularly important in polycrystalline materials and at lower temperatures.

Molecular dynamics simulations of Ni-Zr interfaces have provided insights into the atomic-level diffusion mechanisms. These studies suggest that for nickel atoms diffusing into a zirconium lattice, an interstitial hopping mechanism is likely favored. Conversely, for zirconium diffusing into a nickel lattice, a vacancy diffusion mechanism is more probable. The specific transport mechanisms dominant at the interfaces of the Ni₃Zr phase will depend on its crystal structure, the presence of defects, and the temperature. The formation of the Ni₃Zr phase through a peritectic reaction at the interface of two other intermetallics suggests a complex interplay of these atomic transport phenomena.

Electronic Structure and Interatomic Bonding in Nickel–zirconium 3/1

Electronic Band Structure and Density of States Analysis for Ni3Zr

The electronic properties of Ni-Zr intermetallic compounds, including Ni3Zr, indicate that they are conductive phases wlu.ca. The density of states (DOS), which describes the number of available electronic states at each energy level, is a key indicator of a material's electronic nature wikipedia.org. For metals and metallic compounds, a high DOS at the Fermi level means that many states are available for electrons to occupy and move into, facilitating electrical conductivity wikipedia.org.

Electron–Phonon Coupling in Nickel–Zirconium Intermetallics

Electron-phonon (el-ph) coupling describes the interaction between electrons and lattice vibrations (phonons), a critical mechanism for energy transfer and dissipation in materials, particularly during irradiation osti.govresearchgate.net. In concentrated Ni-based alloys, the intensity of this energy transfer is governed by the strength of the el-ph coupling osti.govresearchgate.net.

Magnetism significantly influences the el-ph coupling in these alloys. The magnetic ordering in many Ni-based alloys is of the Stoner-type, which leads to a decrease in the electronic density of states at the Fermi level. This reduction in available electronic states, in turn, lessens the electron-phonon coupling osti.gov. Consequently, the el-ph coupling values for magnetic alloys are found to be approximately 50% smaller than for the same alloys in a nonmagnetic state osti.gov. As temperature increases towards the Curie temperature, the coupling strength initially rises, and then decreases as the material transitions to a paramagnetic state osti.gov. Accounting for these electron-phonon interactions in simulations, such as through a two-temperature model, has been shown to increase defect production by 10–20% in displacement cascade simulations osti.gov.

Nature of Chemical Bonding (Metallic and Covalent Contributions)

The interatomic bonding in Ni3Zr, like other Ni-Zr intermetallics, is not purely metallic but contains covalent contributions. Chemical bonds exist on a continuum between purely ionic (electron transfer) and purely covalent (electron sharing) libretexts.orgyoutube.com. Metallic bonding involves a "sea" of delocalized electrons shared among a lattice of positive ions libretexts.org.

In Ni-Zr compounds, the nature of the bonding can shift. The transformation from metallic to more covalent character is associated with low-energy symbolized bands wlu.ca. The degree of metallicity in the bond can influence the ductility of the alloy phase; as the metallic character weakens, ductility may decrease wlu.ca. The presence of both metallic and covalent characteristics arises from the hybridization of electronic orbitals, such as the sp-d hybridization observed in some Zr-based metallic glasses, which leads to the formation of strong, covalent-like bonds aps.org.

Correlation between Electronic Structure and Structural Stability of Ni3Zr

The structural stability of an intermetallic compound is fundamentally linked to its electronic structure and bonding. For Ni3Zr, both theoretical calculations and experimental data confirm its stability. Ni3Zr crystallizes in a hexagonal crystal system wlu.ca. Its mechanical stability is confirmed by its single-crystal elastic constants, which satisfy the necessary stability criteria wlu.ca. Furthermore, investigations into the thermodynamic properties of Ni-Zr intermetallics show that they are thermodynamically stable, with stability increasing as the zirconium content rises wlu.ca.

The reliability of computational models for Ni3Zr is supported by the close agreement between calculated and experimental lattice parameters.

Lattice Parameters of Ni3Zr
SourceLattice Parameter 'a' (nm)Lattice Parameter 'c' (nm)
Optimized Theoretical wlu.ca0.53240.4320
Previous Theoretical wlu.ca0.52990.4382
Experimental wlu.ca0.53090.4303

This agreement validates the computational schemes used to explore the electronic and mechanical properties of the material wlu.ca.

Magnetic Moment and Electronic Structure Interplay in Ni3Zr System

The magnetic properties of nickel and its alloys are intrinsically tied to their electronic structure, specifically the spin-polarized valence band that results from the partial filling of narrow 3d bands . In elemental nickel, this results in a magnetic moment of 0.6µB . When nickel is alloyed with other elements, such as zirconium, the electronic structure is altered, which in turn affects the magnetic moment.

In Ni-based alloys, the substitution of other metals can modify the 3d-3d exchange interactions and lead to a decrease in the magnetic moment, a phenomenon related to hybridization between the constituent atoms' d-bands and the filling of these bands with additional electrons nanospin.ro. For instance, the magnetism in some Ni-based alloys is accompanied by a decrease in the density of states at the Fermi level osti.gov. While pure nickel is ferromagnetic, the specific magnetic ordering and moment of the Ni3Zr compound depend on the precise hybridization and charge distribution within its crystal structure. The interplay is complex, as dilution and s-p-d rehybridization can quench the interatomic and s-d exchange interactions of the Ni atoms in an alloy core.ac.uk.

Phase Transformations and Transformation Mechanisms in Ni3zr Containing Systems

Crystalline-to-Amorphous Transformations (Amorphization) under Various Conditions

The transition from a crystalline to an amorphous state, known as amorphization, can be induced in Ni3Zr and related intermetallic compounds through several methods, including irradiation, mechanical alloying, and hydrogenation.

Irradiation-Induced Amorphization:

Irradiation with energetic particles like electrons, ions, or neutrons can induce a crystalline-to-amorphous transformation in many intermetallic compounds, including those in the Zr-Fe-Ni system. psu.edupsu.edu This phenomenon is generally observed in compounds with a limited compositional range of existence and a complex crystal structure. ias.ac.in The process occurs when the accumulation of radiation-induced defects raises the free energy of the crystalline phase to a level higher than that of the amorphous phase. psu.edu The temperature during irradiation plays a critical role, as amorphization is typically a low-temperature event. At higher temperatures, thermally activated recovery processes can counteract the damage accumulation. ias.ac.in

Studies on compounds like Zr3Fe, which is structurally similar to Ni3Zr, have shown that the critical temperature for amorphization can be influenced by the dose rate and the specific composition of the compound. psu.edupsu.edu For instance, substituting some of the iron with nickel in Zr3(Fe,Ni) compounds did not significantly change the critical amorphization temperature compared to binary Zr3Fe. psu.edupsu.edu

Mechanical Alloying and Grinding:

High-energy ball milling, a form of mechanical alloying, can also lead to the amorphization of intermetallic compounds. This process introduces significant lattice defects and promotes atomic mixing, which can drive the crystalline-to-amorphous transition. In the Ni-Nb-Y system, which shares some characteristics with Ni-Zr, high-energy ball milling has been successfully used to produce amorphous alloys. researchgate.net The formation of an amorphous phase is often facilitated by targeting intermetallic compounds with high melting points. researchgate.net

Hydrogen-Induced Amorphization:

The absorption of hydrogen can also induce amorphization in certain intermetallic compounds, a phenomenon known as hydrogen-induced amorphization (HIA). nih.gov This process was first observed in the Zr3Rh system, where the dissolution of hydrogen gas into the crystalline structure resulted in an amorphous hydride. mdpi.com The small size of hydrogen atoms allows them to diffuse readily into the crystal lattice at relatively low temperatures, leading to a solid-state transformation to an amorphous phase. mdpi.com While specific studies on HIA in Ni3Zr are less common, the behavior of similar rare-earth-based AB2-type Laves phase compounds suggests that Ni-Zr systems could be susceptible to this transformation. nih.gov The stability against HIA can be influenced by alloying elements. nih.gov

Solid-State Phase Transitions and Pathways in Nickel–Zirconium Intermetallics

The Nickel-Zirconium (Ni-Zr) system features several intermetallic compounds, and understanding their solid-state phase transitions is essential for predicting their behavior and properties. The Ni-Zr phase diagram reveals the stability ranges of various intermetallic phases. researchgate.net

Research on related Zr-Fe systems provides insights into the types of phase transitions that can occur. For instance, in Zr-Fe alloys, intermetallic precipitates can undergo transformations in their crystal structure and composition. dicp.ac.cn The growth of these intermetallic inclusions is a complex process that may not be controlled by simple bulk diffusion, suggesting the involvement of enhanced diffusion paths along interfaces. dicp.ac.cn

In Zr-Al-Ni amorphous alloys, the crystallization process from the amorphous state has been studied. The crystallization temperature (Tx) and the glass transition temperature (Tg) are key parameters. jst.go.jp The difference between these two temperatures, ΔTx, indicates the stability of the supercooled liquid region. A large ΔTx is often associated with a high glass-forming ability. jst.go.jp For example, the Zr60Al15Ni25 amorphous alloy exhibits a large ΔTx of 77 K. jst.go.jp The compositional dependence of Tx suggests that the stability of the amorphous phase is related to the atomic configuration of the corresponding equilibrium compounds. jst.go.jp

Microscopic Mechanisms of Phase Transition in Complex Intermetallics

The microscopic mechanisms driving phase transitions in intermetallics like Ni3Zr are rooted in thermodynamics and kinetics. The introduction of defects, whether through irradiation, mechanical work, or chemical reaction, plays a central role.

In the context of irradiation-induced amorphization, the accumulation of point defects, such as vacancies and interstitials, and more complex defects like antisite defects (where atoms of different elements swap positions), leads to an increase in the free energy of the crystalline lattice. ias.ac.in When this energy surpasses that of the amorphous state, the transformation becomes thermodynamically favorable. The resistance to amorphization is often higher in intermetallics that can exist over a wider range of compositions, as they can accommodate more disorder without a significant increase in free energy. ias.ac.in

Solid-state amorphization through diffusion, as seen in thin-film diffusion couples of elements like nickel and zirconium, is driven by a large negative heat of mixing between the constituent elements. mdpi.com In these reactions, one element typically diffuses much faster than the other. For instance, in Co/Zr multilayers, cobalt is the dominant diffusing species. mdpi.com This asymmetric diffusion leads to the formation of an amorphous layer at the interface.

Influence of External Stimuli on Phase Transformations (e.g., Irradiation)

External stimuli, particularly irradiation, can significantly alter the phase stability of Ni3Zr and related intermetallic compounds. As discussed earlier, irradiation can drive a crystalline-to-amorphous transformation. psu.eduias.ac.in The effectiveness of irradiation in causing amorphization depends on several factors, including the type and energy of the irradiating particles, the temperature, and the specific characteristics of the material.

For example, studies on Zr3Fe have determined the displacement energies for zirconium and iron atoms under electron irradiation, which are crucial parameters for modeling radiation damage. psu.edupsu.edu The critical temperature for amorphization is a key property that defines the upper temperature limit for this transformation. Above this temperature, the mobility of defects is high enough to allow for dynamic annealing, preventing the accumulation of sufficient damage to induce amorphization. ias.ac.in

The table below summarizes the critical temperatures for amorphization (Tc) for various Zr-based intermetallic compounds under 900 keV electron irradiation.

CompoundCrystal StructureCritical Temperature (K)
o-Zr3FeOrthorhombic~215
Zr3(Fe0.9,Ni0.1)Orthorhombic~215
Zr3(Fe0.5,Ni0.5)Orthorhombic~215
h-(Zr0.5,Nb0.5)3FeHexagonal150-160

Data sourced from studies on Zr-Fe-M systems. psu.edupsu.edu

It is noteworthy that while the substitution of Fe with Ni in the orthorhombic structure had little effect on the critical temperature, a change in the crystal structure to hexagonal in the Nb-containing compound resulted in a significantly lower critical temperature. psu.edupsu.edu

Furthermore, irradiation can also lead to the dissolution of precipitates or changes in their composition. researchgate.net In some Zr alloys containing niobium, neutron irradiation has been observed to cause the redistribution of alloying elements between the matrix and precipitates, altering the composition of the α-solid solution. researchgate.netpsu.edu However, in some cases, certain precipitates like (Zr,Nb)2Fe with a face-centered cubic lattice have been found to retain their composition and crystal structure under irradiation. psu.edu

Disproportionation Mechanisms in Related Zirconium-Containing Hydrides (Transferable Concepts)

The study of disproportionation in zirconium-containing hydrides offers valuable insights that may be transferable to understanding phase transformations in Ni3Zr, particularly under hydrogenation. Disproportionation is a process where a compound transforms into two or more different, more stable phases.

In the context of hydrogen storage materials like ZrCo, upon repeated hydrogen absorption and desorption cycles, the hydride (ZrCoH3) can disproportionate into the more stable ZrH2 and ZrCo2. tandfonline.combohrium.com This process is a significant drawback as it can lead to an irreversible loss of hydrogen storage capacity. tandfonline.combohrium.com The driving force for this disproportionation is believed to be related to the occupation of specific crystallographic sites by hydrogen atoms. tandfonline.combohrium.com In ZrCoH3, a small percentage of hydrogen atoms occupy less stable sites where the Zr-H distance is shorter than in ZrH2. tandfonline.combohrium.com During dehydrogenation, these hydrogen atoms are not released as gas but instead promote the formation of the very stable ZrH2, leading to the disproportionation of the material. tandfonline.combohrium.com

Similar disproportionation reactions have been observed in other zirconium-based intermetallics used as getter materials in nuclear applications. For instance, Zr3Fe hydrides have been found to be susceptible to disproportionation into ZrH2 and ZrFe2 at temperatures above 770 K. nist.gov In fact, the disproportionation temperature for Zr3Fe is significantly lower than that for Zr2Fe. nist.gov

These mechanisms highlight the importance of crystallographic details and the thermodynamics of hydride phases in determining the stability of intermetallic compounds in a hydrogen environment. While Ni3Zr may not behave identically to ZrCo or Zr3Fe, the principles of hydrogen site occupancy and the relative stability of potential product phases are likely to be key factors in its behavior under hydrogenation.

Functional Research Directions and Underlying Mechanisms Involving Nickel–zirconium 3/1

Catalytic Activity and Reaction Mechanisms on Ni3Zr Surfaces

The arrangement of nickel and zirconium atoms on the surface of Ni3Zr creates a unique electronic environment that is central to its catalytic performance. This section delves into the specific applications and mechanistic details of its catalytic activity.

Propane (B168953) Dehydrogenation Catalysis: Synergistic Effects and Energy Barriers

The direct dehydrogenation of propane (PDH) to produce propylene (B89431) is a critical industrial process, and developing cost-effective, selective, and stable catalysts is a primary research goal. nih.govmdpi.com Ni-based catalysts are of great interest, and the introduction of a second metal, such as zirconium, can create unique cooperative sites that enhance catalytic performance. nih.gov

In the case of Ni3Zr, a synergistic effect between nickel and zirconium atoms plays a crucial role. DFT calculations have been employed to screen various non-noble metal-incorporated Ni-based catalysts (Ni3M) for the PDH process. nih.gov These studies show that the introduction of different metals leads to diverse microenvironments for active sites, resulting in varied electronic and geometric effects. acs.org

For the PDH reaction on a Ni(111) surface, the initial C-H bond activation in propane to form 1-propyl has a Gibbs free energy barrier (ΔG) of 0.64 eV. acs.org The introduction of zirconium into the nickel lattice significantly alters this energy landscape. The dehydrogenation capacity of Ni3Zr is considered superior or comparable to that of pure Ni. acs.org Specifically, the energy barrier for the first dehydrogenation step of propane on the Ni3Zr catalyst surface is lower than that on pure Ni, indicating enhanced activity. acs.org However, on the surfaces of Ni3Ti, Ni3Sc, and Ni3Zr catalysts, the energy barrier for the subsequent dehydrogenation of propylene is quite low, which suggests a tendency for deep dehydrogenation to occur on these catalysts. acs.org

To balance activity and selectivity, the catalyst must facilitate propylene desorption without promoting further dehydrogenation. acs.org While Ni3Zr shows good activity for the initial propane activation, its low energy barrier for propylene dehydrogenation presents a challenge for achieving high propylene selectivity. acs.org In a broader screening, Ni3V and Ni3Nb were identified as having a more balanced combination of activity, selectivity, and stability for the PDH reaction. nih.gov

Energy Barriers for Propane Dehydrogenation (PDH) Steps

CatalystReaction StepGibbs Free Energy Barrier (ΔG) in eVReference
Pure Ni(111)Propane → 1-Propyl + H0.64 acs.org
Pure Ni(111)Propylene → Propenyl + H0.52 acs.org
Ni3ZrPropane → 1-Propyl + HComparable to or lower than pure Ni acs.org
Ni3ZrPropylene → Propenyl + HLow (promotes deep dehydrogenation) acs.org

Surface Segregation and Adsorption Properties on Ni3Zr Catalysts

The surface composition of an alloy catalyst can differ significantly from its bulk composition, a phenomenon known as surface segregation. nih.govrsc.org This surface composition is critical as it dictates the nature and availability of active sites, thereby influencing the catalyst's activity, selectivity, and stability. nih.gov In bimetallic catalysts like Ni3Zr, one metal may preferentially segregate to the surface, altering the catalytic properties. nih.gov

For Ni-Zr alloys, surface characteristics are directly linked to their functional properties. nih.govresearchgate.net Studies on amorphous Ni-Zr alloys have shown that surface treatments, such as chemical etching, can lead to the formation of nanocrystalline Ni on the surface. researchgate.net This segregation of nickel enhances the electrocatalytic activity for the hydrogen evolution reaction by creating more active sites. researchgate.net This phenomenon highlights the dynamic nature of the alloy surface and the tendency of nickel to be present at the interface.

In the context of catalysis, the adsorption of reactants is the initial and crucial step. On a Ni3Zr surface, both Ni and Zr atoms are available as potential adsorption sites. The synergistic effects observed in propane dehydrogenation are rooted in this dual-site availability. Propane molecules can interact with both Ni and Zr sites, leading to a modified electronic structure of the adsorbed molecule and a lowered activation barrier for the C-H bond scission. The precise nature of the active site likely involves a combination of Ni and Zr atoms, where Zr modifies the electronic properties of the neighboring Ni atoms, which are primarily responsible for the catalytic turnover.

Electrochemical Reaction Mechanisms (e.g., Hydrogen Evolution)

Ni-based alloys are recognized as promising, cost-effective alternatives to precious metals like platinum for the hydrogen evolution reaction (HER) in alkaline electrolytes. mdpi.comresearchgate.net The electrocatalytic activity of Ni-Zr alloys for the HER is strongly dependent on the surface composition. nih.govresearchgate.net Research has established that alloys with a higher nickel content generally exhibit enhanced catalytic efficiency. nih.gov A beneficial effect is observed after chemical etching, which dissolves the passivating zirconium oxide layer and promotes the formation of active nanocrystalline nickel on the surface. nih.govresearchgate.net

The HER in an alkaline medium proceeds through several steps, starting with the Volmer step (water dissociation and hydrogen adsorption), followed by either the Heyrovsky step (electrochemical desorption) or the Tafel step (chemical desorption). researchgate.net

Volmer step: H₂O + e⁻ + * → H* + OH⁻

Heyrovsky step: H* + H₂O + e⁻ → H₂ + OH⁻ + *

Tafel step: H* + H* → H₂ + *

(* denotes an active site on the catalyst surface)

Hydrogen Storage Mechanisms in Nickel–Zirconium Alloys

Nickel-zirconium alloys are also investigated for their ability to store hydrogen in the solid state through the formation of metal hydrides. The thermodynamics, kinetics, and stability of these hydrides are key parameters for practical applications.

Hydride Formation Thermodynamics and Kinetics

The interaction of hydrogen with Zr-Ni alloys involves the absorption of hydrogen into the metal lattice to form hydrides. iaea.org The thermodynamics of this process, particularly the enthalpy (ΔH) and entropy (ΔS) of hydride formation, determine the pressure and temperature conditions required for hydrogen absorption and desorption. researchgate.netresearchgate.net Studies on the Ni-Zr system indicate a high stability of the intermediate compounds formed. osti.gov

Hydrogenation of Zr-Ni alloys shows that increasing the nickel content enhances hydrogen absorption up to the formation of intermetallics like ZrNiH₃. iaea.org The kinetics of hydrogen absorption and desorption are critical for practical applications and are influenced by factors such as temperature, pressure, and the material's microstructure. researchgate.net The process typically involves the dissociation of H₂ molecules on the alloy surface, followed by the diffusion of hydrogen atoms into the bulk to occupy interstitial sites in the crystal lattice, leading to a phase transition from the metal alloy to the metal hydride. researchgate.net

Thermodynamic and Kinetic Aspects of Hydrogen in Zr-Ni Alloys

PropertyObservation in Zr-Ni SystemReference
Hydride FormationForms stable intermetallic hydrides (e.g., ZrNiH₃). iaea.org
Thermodynamic StabilityIntermediate compounds in the Ni-Zr system show high stability. osti.gov
KineticsHydrogen absorption involves surface dissociation and bulk diffusion. researchgate.net
Effect of CompositionIncreased Ni content initially enhances H₂ absorption capacity. iaea.org

Disproportionation Mechanisms and Cyclic Stability for Hydrogen Sorption

A significant challenge for the long-term use of some intermetallic hydrides is their tendency to undergo hydrogen-induced disproportionation upon thermal cycling. This process involves the decomposition of the initial intermetallic compound into a stable metal hydride and another intermetallic phase, which can lead to a loss of reversible hydrogen storage capacity. iaea.orgelsevierpure.com

Studies on the Zr₂Ni compound, which is zirconium-rich compared to Ni3Zr, have shown that it disproportionates at elevated temperatures (e.g., 773 K) into zirconium hydride (ZrH₂) and a nickel-richer intermetallic, Zr₇Ni₁₀. iaea.org

Disproportionation Reaction: Zr₂Ni + H₂ → ZrH₂ + Zr-deficient alloys (e.g., Zr₇Ni₁₀)

The stability against this disproportionation for Zr₂M alloys was found to be in the order of Zr₂Ni > Zr₂Co > Zr₂Fe. iaea.org This indicates that the Ni-containing alloy is the most stable among the three. While this specific reaction is for Zr₂Ni, it highlights a potential degradation pathway for other Ni-Zr alloys under certain temperature and pressure conditions. For Ni3Zr, being more nickel-rich, the thermodynamic driving force for disproportionation might be different, but it remains a critical aspect to consider for ensuring good cyclic stability during repeated hydrogen absorption and desorption processes. The ability of the alloy to undergo reproportionation (reforming the original alloy from the disproportionated products) upon heating is also a key factor for its long-term viability. iaea.orgelsevierpure.com The structural stability of the material during these cycles is crucial, and the presence of zirconium is known in other material systems to enhance structural integrity. rsc.orgiaea.org

Microstructure and Hydrogen Sorption Behavior Correlation

The relationship between the microstructure of nickel-zirconium alloys and their hydrogen sorption characteristics is a critical area of research for hydrogen storage applications. While specific data for the Ni3Zr intermetallic is limited, studies on related zirconium-nickel alloys provide valuable insights into the governing principles. The microstructure, including phase composition, grain size, and the presence of secondary phases, significantly influences the kinetics and capacity of hydrogen absorption and desorption.

In multicomponent alloys containing zirconium and nickel, the phase structure plays a pivotal role. For instance, in Zr-Ni-Mn ternary alloys, a clear correlation has been established between the volume fraction of the secondary phase and hydrogen storage capacity. A decrease in the volume fraction of the secondary phase leads to an increased hydrogen storage capacity elsevierpure.com. Furthermore, the unit cell volume of the primary Laves phase directly impacts hydrogen sorption properties; a larger unit cell volume is associated with higher hydrogen storage capacity and lower desorption pressure elsevierpure.com. This suggests that modifications to the Ni3Zr lattice through alloying could tailor its hydrogen sorption behavior.

The grain size of the intermetallic crystallites is another crucial factor. For some (Ti, Zr)Mn2-x intermetallic alloys, the activation for hydrogen absorption is dependent on the crystallite size. Alloys with larger initial crystallite surface areas can be activated for hydrogen absorption at room temperature, whereas those with smaller crystallites require thermal treatment researchgate.net. This highlights the importance of the surface area and grain boundaries in the initial interaction with hydrogen. Nanocrystalline microstructures, often achieved through methods like ball milling, can also significantly enhance hydrogen sorption kinetics due to the high density of grain boundaries and defects, which act as fast diffusion paths for hydrogen mdpi.com.

While direct experimental data on the Ni3Zr compound is not extensively available, the findings from related alloy systems suggest that its hydrogen sorption behavior would be intricately linked to its microstructural features. Future research should focus on isolating the Ni3Zr phase and systematically studying the effects of grain size, phase purity, and alloying additions on its hydrogen storage performance.

High-Temperature Material Performance Mechanisms (e.g., Creep, Strength)

Precipitation Strengthening Mechanisms in Nickel-Based Superalloys with Ni3Zr Precipitates

Nickel-based superalloys are renowned for their exceptional high-temperature strength, which is primarily derived from precipitation strengthening. This mechanism involves the formation of a secondary phase, typically the ordered L12 γ' (gamma prime) phase, within the face-centered cubic (FCC) γ (gamma) matrix sci-hub.st. While the most common strengthening precipitates are based on Ni3(Al,Ti), the introduction of other elements, including zirconium, can lead to the formation of different strengthening phases, such as Ni3Zr.

The strengthening effect of precipitates arises from their ability to impede the motion of dislocations through the matrix. Several mechanisms contribute to this, including order strengthening, coherency strengthening, and modulus mismatch strengthening sci-hub.st. When Ni3Zr precipitates are present, their ordered crystal structure would require a dislocation passing through it to create an anti-phase boundary (APB), which is an energetically unfavorable process, thus increasing the stress required for dislocation motion.

Zirconium is known to be a grain boundary strengthening element in nickel-based superalloys, where it is thought to improve creep resistance epfl.ch. In powder metallurgy (PM) Ni-based superalloys, the addition of zirconium can lead to the precipitation of phases like Ni7Zr2 at the grain boundaries. An appropriate amount of these precipitates can inhibit grain boundary sliding and prolong creep rupture time researchgate.netspringerprofessional.de. However, excessive precipitation can become a source of crack initiation and reduce creep performance researchgate.net. While these findings are for Ni7Zr2, similar principles would apply to Ni3Zr precipitates if they were to form at grain boundaries.

The table below summarizes the key strengthening mechanisms in nickel-based superalloys, which would be applicable to alloys strengthened by Ni3Zr precipitates.

Strengthening MechanismDescription
Order Strengthening The ordered crystal structure of the precipitate (like Ni3Zr) creates an anti-phase boundary when sheared by a dislocation, requiring additional energy.
Coherency Strengthening Misfit strains between the coherent precipitate and the matrix impede dislocation motion.
Modulus Mismatch The difference in the elastic modulus between the precipitate and the matrix creates a repulsive force on dislocations.
Grain Boundary Strengthening Precipitates at grain boundaries pin the boundaries, preventing grain boundary sliding and grain growth at high temperatures.

Dislocation Dynamics and Deformation Mechanisms in Ni3Zr Intermetallics

The mechanical properties of the Ni3Zr intermetallic compound, like other ordered intermetallics, are governed by the dynamics of dislocations and the operative deformation mechanisms. The ordered crystal structure of Ni3Zr imposes specific constraints on dislocation motion, leading to unique deformation behaviors compared to disordered solid solutions.

In many L12 ordered alloys, such as Ni3Al, a phenomenon known as anomalous yield strength is observed, where the yield strength increases with temperature up to a certain peak temperature researchgate.net. This behavior is often attributed to the thermally assisted cross-slip of screw dislocations from one slip plane to another, where they become less mobile researchgate.net. While specific studies on the temperature dependence of the yield strength in Ni3Zr are scarce, it is plausible that similar dislocation-based mechanisms could be at play.

Deformation in intermetallic alloys can proceed through the movement of superdislocations, which consist of two or more single dislocations bound together by an anti-phase boundary (APB). The mobility of these superdislocations, and therefore the plastic deformation of the material, is influenced by factors such as the APB energy and the ease of cross-slip. The interaction of these dislocations with other defects, such as grain boundaries and other dislocations, will also dictate the work hardening behavior of the material researchgate.net.

At different temperature regimes, different deformation mechanisms may become dominant. At lower temperatures, deformation might be controlled by the glide of dislocations on specific crystallographic planes researchgate.netosti.gov. As the temperature increases, diffusion-assisted processes such as dislocation climb and grain boundary sliding can become more significant, particularly influencing creep behavior researchgate.net. In some niobium-zirconium alloys, a transition from transcrystalline to intercrystalline fracture is observed with increasing plasticity, which is linked to the homogenization of slip iaea.org.

The table below outlines potential deformation mechanisms in Ni3Zr intermetallics based on general knowledge of ordered alloys.

Deformation MechanismDescription
Superdislocation Glide Movement of pairs or groups of dislocations bound by an anti-phase boundary, which is the primary mode of plastic deformation in many ordered intermetallics.
Cross-Slip Pinning Thermally activated cross-slip of screw dislocations to a plane where they have lower mobility, potentially leading to an anomalous increase in strength with temperature.
Dislocation Climb At high temperatures, edge dislocations can overcome obstacles by climbing out of their slip plane through the diffusion of vacancies. This is a key mechanism in creep.
Grain Boundary Sliding At elevated temperatures, grains can slide past each other, contributing to overall deformation, particularly in fine-grained materials.
Twinning Deformation through the formation of twinned regions, which can be a significant mechanism in some intermetallic systems, especially under certain loading conditions and temperatures.

Further research utilizing advanced characterization techniques such as in-situ transmission electron microscopy would be invaluable in directly observing dislocation dynamics and elucidating the specific deformation mechanisms active in the Ni3Zr compound under various temperature and stress conditions.

Oxidation Mechanisms and High-Temperature Corrosion Resistance

The performance of materials at high temperatures is often limited by their resistance to oxidation and corrosion. For the Ni3Zr intermetallic, its behavior in high-temperature, oxidative environments is primarily dictated by the formation of protective oxide scales.

Studies on the oxidation of nickel-zirconium alloys have shown that the process is generally governed by the formation of zirconium oxide (ZrO2) researchgate.net. The oxidation of NiZr is reported to occur through the predominant diffusion of oxygen through oxygen vacancies in the monoclinic ZrO2 lattice that forms on the surface researchgate.net. The protective nature of this oxide scale is crucial for the alloy's high-temperature stability.

The oxidation kinetics of Ni7Zr2, a related compound, have been found to follow a parabolic law, indicating that the oxidation rate is controlled by diffusion through the growing oxide layer researchgate.net. The rate constant for this parabolic oxidation tends to decrease over time, suggesting an improvement in the protective properties of the scale as it thickens and matures researchgate.net.

At different temperatures, the structure and composition of the oxide scale can vary. For instance, in the oxidation of NiZr, cubic ZrO2 is observed to form at lower temperatures (500-700°C), while at higher temperatures (900°C), both monoclinic and cubic modifications of ZrO2 can be present researchgate.net. At these higher temperatures, the diffusion of zirconium ions towards the outer surface of the scale can also become a significant factor in the oxidation mechanism, in addition to oxygen diffusion inwards researchgate.net.

The following table summarizes the key aspects of the oxidation mechanism for nickel-zirconium alloys.

FeatureDescription
Primary Oxide Scale Zirconium oxide (ZrO2) is the main component of the protective scale.
Oxidation Kinetics Tends to follow a parabolic rate law, indicating diffusion-controlled growth of the oxide layer.
Dominant Diffusion Species Oxygen diffusion through vacancies in the ZrO2 lattice is a primary mechanism, with potential for zirconium diffusion at higher temperatures.
Temperature Effects The crystal structure (monoclinic vs. cubic) of the ZrO2 scale can change with temperature, affecting its protective properties.
Corrosion Resistance Dependent on the formation of a continuous, adherent, and slow-growing ZrO2 scale.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.